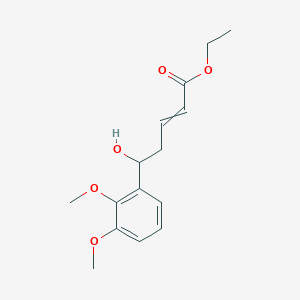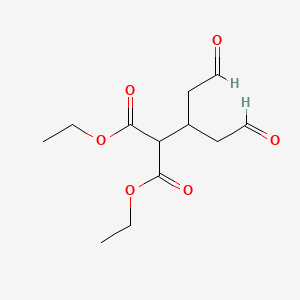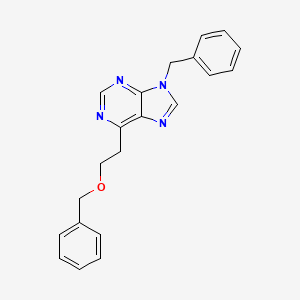![molecular formula C8H15BrOSSe B12639546 S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate CAS No. 918904-78-6](/img/structure/B12639546.png)
S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate: is an organoselenium compound characterized by the presence of a selenide group attached to a propyl chain, which is further connected to an ethanethioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate typically involves the reaction of 3-bromopropyl selenide with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide or diselenide compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used under mild conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide or diselenide compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-selenium bonds.
Biology:
Antioxidant Activity: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine:
Drug Development: It is explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry:
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate exerts its effects involves the interaction with cellular thiols and enzymes. The selenide group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound selectively induces apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate
- S-{3-[(3-Bromopropyl)sulfanyl]propyl} ethanethioate
Comparison:
- S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate has similar chemical properties but contains a tellurium atom instead of selenium, which can affect its reactivity and biological activity.
- S-{3-[(3-Bromopropyl)sulfanyl]propyl} ethanethioate contains a sulfur atom, making it less reactive compared to its selenium and tellurium counterparts. This difference in reactivity can influence its applications in catalysis and biological systems.
Propriétés
Numéro CAS |
918904-78-6 |
|---|---|
Formule moléculaire |
C8H15BrOSSe |
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
S-[3-(3-bromopropylselanyl)propyl] ethanethioate |
InChI |
InChI=1S/C8H15BrOSSe/c1-8(10)11-5-3-7-12-6-2-4-9/h2-7H2,1H3 |
Clé InChI |
GMPCKCLWOOMVEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCC[Se]CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


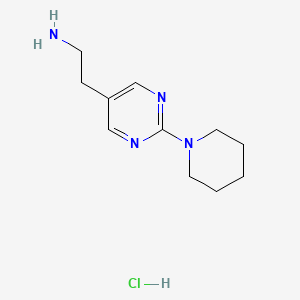
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate](/img/structure/B12639468.png)
methanone](/img/structure/B12639476.png)


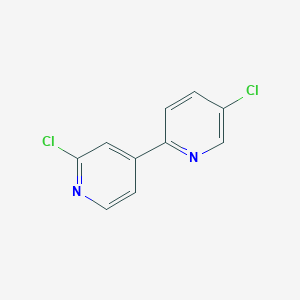
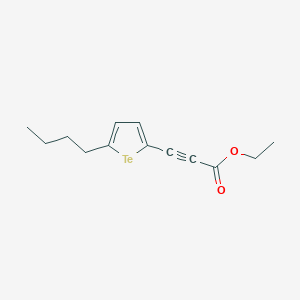
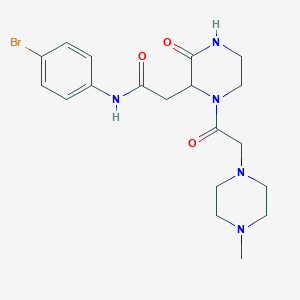
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)

